molecular formula C11H13BrO3 B2905909 2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid CAS No. 1260876-20-7

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid

Cat. No.: B2905909
CAS No.: 1260876-20-7
M. Wt: 273.126
InChI Key: BOLIWHJYNNJIPH-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of bromine and iron powder as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoicacid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLIWHJYNNJIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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